molecular formula C19H14FNO2S B12723234 2-(2-(2-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid CAS No. 116758-80-6

2-(2-(2-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid

Cat. No.: B12723234
CAS No.: 116758-80-6
M. Wt: 339.4 g/mol
InChI Key: DXVPXHJSAJXPOM-ZHACJKMWSA-N
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Description

2-(2-(2-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is a complex organic compound that features a thiazole ring, a phenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The phenyl and fluorophenyl groups are introduced through subsequent reactions, such as Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The phenyl and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-(2-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(2-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is unique due to its combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

116758-80-6

Molecular Formula

C19H14FNO2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-[2-[(E)-2-(2-fluorophenyl)ethenyl]-4-phenyl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C19H14FNO2S/c20-15-9-5-4-6-13(15)10-11-17-21-19(14-7-2-1-3-8-14)16(24-17)12-18(22)23/h1-11H,12H2,(H,22,23)/b11-10+

InChI Key

DXVPXHJSAJXPOM-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC=CC=C3F)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC=CC=C3F)CC(=O)O

Origin of Product

United States

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